molecular formula C14H18N2O4 B1588287 (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester CAS No. 405175-79-3

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

Katalognummer B1588287
CAS-Nummer: 405175-79-3
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: FYKXWBBQYZXPFB-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester (R-4-N-Cbz-PCE) is a synthetic compound that is used in a variety of scientific research applications. It is a chiral, white solid that is soluble in water and organic solvents, and is one of the most commonly used compounds in chiral synthesis. R-4-N-Cbz-PCE has been used in a variety of research projects, including the synthesis of new drugs, the study of enzyme reactions, and the development of analytical methods.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives Synthesis

  • Piperazine-2,5-diones are synthesized through Dieckmann cyclization, using substructures that include the terminal methylene adjacent to nitrogen closing onto the carbonyl group of a phenyl carbamate unit. These starting materials are assembled via standard acylation and oxidation processes, starting from β-(alkylamino)alcohol, (alkylamino)acetonitrile, (alkylamino) ester, or (alkylamino)methyl phosphonate (Aboussafy & Clive, 2012).

Enantioselective Synthesis

  • The chiral N1-Cbz, N2-H derivative of the piperazic acid monomer, is essential in the total synthesis of natural products containing nonproteinogenic amino acids. An improved synthetic protocol for the synthesis of both (3R)- and (3S)-piperazic acids bearing the carboxybenzyl protecting group (Cbz) selectively at the N1 position has been reported. This method offers an efficient and reproducible pathway to modified piperazates in high optical purity (Papadaki, Georgiadis & Tsakos, 2020).

NMDA Receptor Subunit Selectivity

  • Research on N-methyl-D-aspartate (NMDA) receptor antagonists like (R)-4-(3-phosphonopropyl) piperazine-2-carboxylic acid ((R)-CPP) has shown that certain longer-chain NMDA receptor competitive antagonists can have subunit selectivity. For instance, (R)-CPP shows a 50-fold difference in affinity between NR2A-containing and NR2D-containing NMDA receptors, highlighting the potential for subunit-selective drug targeting (Feng, Morley, Jane & Monaghan, 2005).

Advanced Carbon Dioxide Capture

  • Concentrated aqueous solutions of piperazine demonstrate resistance to thermal degradation and oxidation, making them advantageous for carbon dioxide capture by absorption/stripping. Piperazine's thermal resistance allows for higher temperatures and pressures in the stripper, potentially leading to overall energy savings, and shows more resistance to oxidation compared to other solutions (Freeman, Davis & Rochelle, 2010).

Enantioselective Lewis Basic Catalysis

  • l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. This catalyst shows high enantioselectivity and yields for a broad range of substrates, including aromatic and aliphatic ketimines (Wang, Cheng, Wu, Wei & Sun, 2006).

Eigenschaften

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426859
Record name (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

CAS RN

405175-79-3
Record name (R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Carbomethoxypiperazine was treated with benzyl chloroformate (1.0 eq) in aqueous NaHCO3 to give 1-benzyloxycarbonyl-3-carbomethoxypiperazine. This material was treated with di-tert-butyldicarbonate (1.1 eq) and triethylamine (1.0 eq) in THF to produce 1-tert-butyoxycarbonyl-4-benzyloxycarbonyl-2-carbomethoxypiperazine. Hydrogenation of this compound in methanol using 10% Pd—C gives the title compound after filtration and solvent removal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(R)-4-N-Cbz-piperazine-2-carboxylic acid methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.